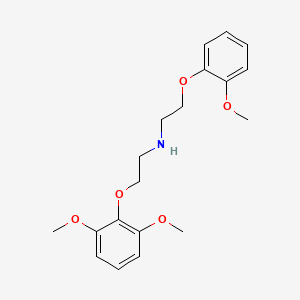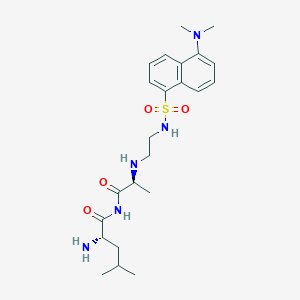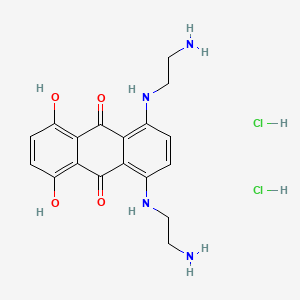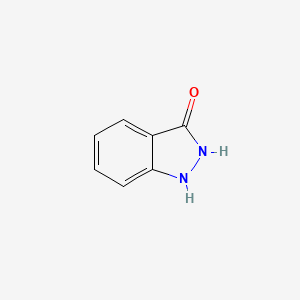
1H-Indazol-3-ol
説明
Synthesis Analysis
The synthesis of 1H-indazoles has been achieved through various methods. Rh(III)/Cu(II)-cocatalyzed synthesis involves C-H amidation and N-N bond formation, utilizing arylimidates and organo azides, highlighting the use of N-H-imidates as good directing groups capable of intramolecular N-N bond formation with green chemistry principles in play, such as O2 as the terminal oxidant (Yu, Suri, & Glorius, 2013). Another approach is a practical, metal-free synthesis from o-aminobenzoximes, offering a mild method compared to previous ones and yielding the compounds in good to excellent yields (Counceller, Eichman, Wray, & Stambuli, 2008).
Molecular Structure Analysis
The molecular structure of 1H-indazoles, including their substituted versions, has been characterized by various spectroscopic techniques. For instance, a study on indazoles substituted at the N-1 and N-2 positions provided insights into their structural characterization, employing techniques like NMR, IR spectroscopy, and X-ray diffraction for structural assignment and understanding of their supramolecular architecture involving hydrogen bonds (Teixeira et al., 2006).
Chemical Reactions and Properties
1H-indazoles participate in various chemical reactions, highlighting their reactivity and potential for derivative formation. For example, the Cu(OAc)2-catalyzed N-N bond formation reaction describes a facile synthesis method using oxygen as the terminal oxidant, showcasing the transformation of 2-aminobenzonitriles to a wide variety of 1H-indazoles (Chen, Tang, He, Wang, Jing, & Faessler, 2016).
Physical Properties Analysis
The physical properties of 1H-indazoles and their derivatives are crucial for understanding their behavior in different environments and their applications in synthesis. While specific studies focusing purely on the physical properties of 1H-indazol-3-ol were not highlighted, the structural characterizations and synthesis methods often indirectly provide insights into physical properties such as solubility, crystallinity, and thermal stability.
Chemical Properties Analysis
The chemical properties of 1H-indazoles, including reactivity, stability, and functional group compatibility, are fundamental for their application in synthetic organic chemistry. For instance, the synthesis and structural characterization of indazole derivatives, including N-phenylcyclopropane-1-carboxamide, provide insights into their chemical properties and potential applications in antitumor activities, showcasing the importance of understanding these properties for drug design and development (Lu et al., 2020).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : 1H-Indazole-3-carboxaldehydes, derivatives of 1H-indazol-3-ol, are synthesized using a nitrosation process of indoles, which is vital in medicinal chemistry as kinase inhibitors. This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes, providing a general access to this motif (Chevalier et al., 2018).
- Annulation Approach : A [3 + 2] annulation approach from arynes and hydrazones is used for constructing the 1H-indazole skeleton. This process affords 3-substituted indazoles, and under varying conditions, leads to 1,3-disubstituted indazoles (Li et al., 2012).
Pharmaceutical Applications
- Palladium-Catalyzed Alkenylation : The palladium-catalyzed oxidative alkenylation of (1H)- and (2H)-indazole derivatives with olefins is a novel method, used for the selective C3-monoalkenylation of these derivatives. This process has been applied in the total synthesis of the drug candidate gamendazole (Naas et al., 2015).
- DAAO Inhibitors : this compound derivatives have been identified as potent d-amino acid oxidase (DAAO) inhibitors, which is a target in the treatment of schizophrenia. Some derivatives significantly increased plasma d-serine levels in in vivo studies on mice, showing potential for drug development (Szilágyi et al., 2018).
Material Science and Other Applications
- High-Voltage Electrode Passivation : 5-Hydroxy-1H-indazole has been investigated as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries. It forms a thin, less resistive protective film, improving the cycling performance of OLO/graphite cells (Kang et al., 2014).
作用機序
Target of Action
1H-Indazol-3-ol, also known as 3-Indazolinone, is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
It has been shown that an indazol-3-ol derivative strongly inhibited the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound may interact with its targets to inhibit certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as an inhibitor of phosphoinositide 3-kinase δ and 5-lipoxygenase , it can be inferred that this compound may affect pathways related to inflammation and immune response.
Pharmacokinetics
It has been suggested that the introduction of certain structures, such as piperazine, can efficiently alter the pharmacokinetic parameters of drugs, modulating the acid-base equilibrium constants and lipid-water partition coefficients, and forming intramolecular hydrogen and ionic bonds, thus improving the water solubility, alkalinity, and biological activity of compounds .
生化学分析
Biochemical Properties
1H-Indazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as 5-lipoxygenase, which is involved in the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid . This interaction suggests that this compound can modulate inflammatory responses. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . These interactions highlight the compound’s potential as a therapeutic agent in inflammatory and proliferative diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By modulating this pathway, this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation. Furthermore, the compound affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic states . These effects underscore the potential of this compound in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as 5-lipoxygenase, inhibiting their activity and thus modulating inflammatory responses . Additionally, this compound interacts with the hinge region of tyrosine kinases, inhibiting their activity and affecting downstream signaling pathways . These interactions lead to changes in gene expression and cellular functions, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings suggest that this compound can be effective over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and altered metabolic states . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . These interactions can affect the metabolic flux and levels of metabolites, leading to altered metabolic states. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of bioactive lipids, further influencing metabolic pathways . These findings underscore the compound’s potential in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. For example, this compound has been shown to accumulate in the cytoplasm and nucleus, where it can interact with enzymes and other biomolecules . These findings highlight the importance of transport and distribution in the compound’s biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In these compartments, this compound can interact with enzymes and other biomolecules, modulating their activity and influencing cellular functions . These findings underscore the importance of subcellular localization in the compound’s biological activity.
特性
IUPAC Name |
1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEICGMKXPNXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049428 | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7364-25-2 | |
| Record name | Indazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




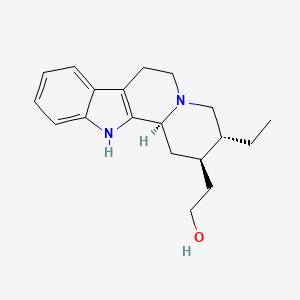
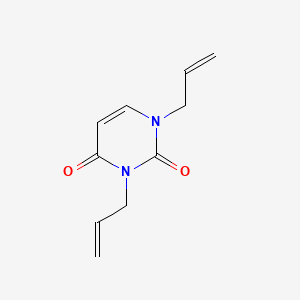






![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
